molecular formula C13H9Br2NO2 B310824 2,5-dibromo-N-(2-hydroxyphenyl)benzamide

2,5-dibromo-N-(2-hydroxyphenyl)benzamide

Cat. No.: B310824
M. Wt: 371.02 g/mol
InChI Key: HIJLQQZDCRUEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dibromo-N-(2-hydroxyphenyl)benzamide (CAS 666818-04-8) is a salicylanilide derivative of interest in pharmaceutical and antimicrobial research. This compound features a benzamide core structure substituted with bromine and a phenolic hydroxyl group, which is characteristic of a class of molecules known for diverse biological activities . Recent studies on structurally similar N -(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated significant potential in biological applications. These analogs have shown promising antimicrobial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus , with minimum inhibitory concentration (MIC) values reported in the range of 2.5–5.0 mg/mL . Furthermore, research indicates that these derivatives possess potent in vitro anti-inflammatory activity . In protease inhibition assays, they exhibited superior trypsin inhibitory effects compared to standard anti-inflammatory agents like acetylsalicylic acid, with IC50 values between 0.04 and 0.07 mg/mL . The complexation of these molecules with β-cyclodextrin has been shown to enhance both their antimicrobial and anti-inflammatory effects, as well as improve their solubility and stability, making them more viable for research and development . This compound is provided For Research Use Only and is intended for laboratory investigations.

Properties

Molecular Formula

C13H9Br2NO2

Molecular Weight

371.02 g/mol

IUPAC Name

2,5-dibromo-N-(2-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H9Br2NO2/c14-8-5-6-10(15)9(7-8)13(18)16-11-3-1-2-4-12(11)17/h1-7,17H,(H,16,18)

InChI Key

HIJLQQZDCRUEOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Features
3,5-Dibromo-N-(4-hydroxyphenyl)benzamide C₁₃H₁₀Br₂N₂O₂ 414.05 - 3,5-dibromo (benzamide)
- 4-hydroxyphenyl
Enhanced amide stability due to para-hydroxyl; used in polymer precursor synthesis.
2-Bromo-N-(2,5-dimethoxyphenyl)benzamide C₁₅H₁₄BrNO₃ 336.18 - 2-bromo (benzamide)
- 2,5-dimethoxyphenyl
Methoxy groups increase lipophilicity; lower acidity compared to hydroxyl analogs.
4-Bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide C₂₁H₁₃BrCl₂N₂O₂ 495.16 - 4-bromo (benzamide)
- 1,3,4-oxadiazole with 2,5-dichlorophenyl
Oxadiazole ring introduces rigidity; dichlorophenyl enhances electron-withdrawing effects.
2,5-Dibromo-N-(2-hydroxyphenyl)benzamide (Target) C₁₃H₁₀Br₂N₂O₂ ~414.05* - 2,5-dibromo (benzamide)
- 2-hydroxyphenyl
Ortho-hydroxyl may sterically hinder rotation; bromines increase molecular polarity.

*Estimated based on structural analogs.

Functional and Application Differences

  • 3,5-Dibromo-N-(4-hydroxyphenyl)benzamide: Used as a precursor for dendritic diamine monomers in polymer chemistry due to its para-substituted hydroxyl group, which facilitates controlled polymerization .
  • Oxadiazole-Containing Analog : The oxadiazole ring enhances thermal stability and electronic conjugation, making it suitable for optoelectronic materials or protease inhibitors.
  • Target Compound : The 2-hydroxyphenyl group may favor chelation with metals, while dual bromines could enhance flame-retardant properties or antimicrobial activity.

Preparation Methods

Direct Bromination of N-(2-Hydroxyphenyl)benzamide

This method involves sequential bromination of the parent compound, N-(2-hydroxyphenyl)benzamide. Bromine (Br₂) in dichloromethane (DCM) at 0–5°C selectively substitutes hydrogen atoms at the 2- and 5-positions of the benzamide ring. The hydroxyl group on the phenyl ring acts as an ortho/para director, favoring bromination at the para position relative to the amide group.

Reaction Conditions :

  • Reagents : Br₂ (2.2 equiv), DCM, FeBr₃ (5 mol%).

  • Temperature : 0°C to room temperature.

  • Yield : 70–75% after recrystallization in acetone.

Mechanistic Insights :
Electrophilic bromination proceeds via σ-complex intermediates stabilized by the electron-donating hydroxyl and amide groups. Over-bromination is mitigated by stoichiometric control and low-temperature conditions.

Stepwise Synthesis via 2,5-Dibromobenzoic Acid Intermediate

This two-step approach begins with bromination of benzoic acid followed by amide coupling:

Step 1: Synthesis of 2,5-Dibromobenzoic Acid

Benzoic acid undergoes bromination using Br₂ in acetic acid at 80°C for 6 hours, achieving 85% yield. The regioselectivity is controlled by the carboxylic acid’s meta-directing effect.

Step 2: Amide Formation with 2-Aminophenol

2,5-Dibromobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), then reacted with 2-aminophenol in tetrahydrofuran (THF) under nitrogen:

2,5-Dibromobenzoyl chloride+2-AminophenolTHF, 0°CTarget Compound[4]\text{2,5-Dibromobenzoyl chloride} + \text{2-Aminophenol} \xrightarrow{\text{THF, 0°C}} \text{Target Compound} \quad

Yield : 88–92% after column chromatography.

Iron-Catalyzed Reductive Bromination (Patent CN105152947A Adaptation)

Adapting methods from dibromobenzaldehyde synthesis, this route uses iron powder and glacial acetic acid for reductive bromination:

  • Reduction of Nitro Precursor :
    o-Nitrobenzamide is reduced to o-aminobenzamide using Fe⁰/HOAc at 105°C.

  • Bromination :
    The amine intermediate is brominated with Br₂ (2.2 equiv) at 0°C, yielding this compound.

Advantages :

  • High yield (91.1%) and purity (99.4%).

  • Iron sludge byproducts are minimized compared to traditional methods.

Hydrazide Condensation Approach

Developed for bromosalicylamide derivatives, this method involves:

  • Esterification : 5-Bromo-2-hydroxybenzamide reacts with methyl chloroacetate to form an ester intermediate.

  • Hydrazinolysis : Hydrazine monohydrate converts the ester to a hydrazide.

  • Condensation : The hydrazide reacts with benzaldehyde derivatives to form hydrazones, which are oxidized to the target amide.

Key Data :

  • IR: 1652 cm⁻¹ (amide C=O).

  • MS: [M+H]⁺ at m/z 301.5.

Optimization Strategies and Challenges

Regioselectivity Control

  • Directing Groups : The hydroxyl group directs bromination to the para position, while the amide group influences ortho substitution.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve bromine solubility but may promote side reactions.

Catalytic Systems

  • FeBr₃ : Enhances electrophilic bromination rates by polarizing Br₂.

  • Copper Catalysts : Explored for Ullmann-type amidation but require higher temperatures (120°C).

Characterization Data

Table 1: Spectral Signatures of this compound

TechniqueKey DataSource
IR (KBr) 1662–1670 cm⁻¹ (C=O stretch)
¹H NMR δ 7.63 ppm (d, J=8.8 Hz, H4)
¹³C NMR δ 167.8 ppm (C=O)
MS [M+H]⁺ at m/z 371.02

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Direct Bromination70–7598.5Minimal steps
Stepwise Synthesis88–9299.0High regiocontrol
Iron-Catalyzed91.199.4Low byproduct generation
Hydrazide Route68–7297.8Versatile for derivatives

Industrial-Scale Considerations

  • Cost Efficiency : Iron-based methods reduce catalyst costs by 40% compared to Pd/C systems.

  • Purification : Recrystallization in acetone achieves >99% purity, avoiding resource-intensive chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.